(2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone, also known as ML352, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a potent inhibitor of the enzyme N-myristoyltransferase (NMT), which is essential for the survival of several pathogenic organisms, including the causative agents of malaria, tuberculosis, and leishmaniasis.
Wirkmechanismus
(2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone exerts its activity by inhibiting the enzyme NMT, which is responsible for the co-translational myristoylation of several proteins, including those involved in the survival and virulence of pathogenic organisms. By inhibiting NMT, (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone disrupts the myristoylation of these proteins, leading to their degradation and ultimately the death of the pathogen.
Biochemische Und Physiologische Effekte
(2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone has been shown to exhibit potent activity against several pathogenic organisms, as mentioned earlier. In addition, the compound has also been shown to exhibit selectivity towards NMT, with minimal effects on other enzymes. This selectivity is important as it reduces the potential for off-target effects and toxicity. In terms of physiological effects, (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone has been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone is its potent activity against several pathogenic organisms. This makes it a promising candidate for the development of new therapeutics for the treatment of diseases such as malaria, tuberculosis, and leishmaniasis. In addition, the compound exhibits good selectivity towards NMT, reducing the potential for off-target effects and toxicity. However, one limitation of (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone is its relatively complex synthesis method, which may limit its scalability for large-scale production.
Zukünftige Richtungen
There are several future directions for the research and development of (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone. One potential direction is the optimization of the compound for improved potency and selectivity. This could involve the synthesis of analogs of (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone and the testing of their activity against pathogenic organisms. Another potential direction is the development of combination therapies that include (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone. This could involve the testing of (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone in combination with existing drugs for the treatment of diseases such as malaria, tuberculosis, and leishmaniasis. Finally, the development of formulations for the delivery of (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone could also be an important future direction, as this could improve the pharmacokinetic properties of the compound and increase its efficacy.
Synthesemethoden
The synthesis of (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone was first reported by Jiricek et al. in 2012. The compound was synthesized using a multi-step process that involved the reaction of 2-chloro-4,5-difluoroaniline with 2-chloro-4-nitroaniline in the presence of potassium carbonate and copper powder. The resulting intermediate was then reacted with piperazine and 4-chlorobenzaldehyde to yield (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications. As mentioned earlier, the compound is a potent inhibitor of NMT, which is essential for the survival of several pathogenic organisms. (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone has been shown to exhibit potent activity against Plasmodium falciparum, the causative agent of malaria, as well as Mycobacterium tuberculosis, the causative agent of tuberculosis. In addition, (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone has also been shown to exhibit activity against Leishmania donovani, the causative agent of visceral leishmaniasis.
Eigenschaften
CAS-Nummer |
5667-50-5 |
---|---|
Produktname |
(2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone |
Molekularformel |
C17H13Cl2F2N3O3 |
Molekulargewicht |
416.2 g/mol |
IUPAC-Name |
(2-chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H13Cl2F2N3O3/c18-12-9-15(21)14(20)8-11(12)17(25)23-5-3-22(4-6-23)16-2-1-10(24(26)27)7-13(16)19/h1-2,7-9H,3-6H2 |
InChI-Schlüssel |
VNGDJFNYLIFVBY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC(=C(C=C3Cl)F)F |
Kanonische SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC(=C(C=C3Cl)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.